Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10Br2O4S and a molecular weight of 374.05 g/mol . This compound is characterized by the presence of bromine atoms at the 4 and 5 positions of the thiophene ring, a methoxyethoxy group at the 3 position, and a carboxylate ester group at the 2 position. It is a high-purity compound, often used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves multiple steps. One reported method starts with glycol monomethyl ether glycol as the starting material. The synthesis proceeds through a series of reactions, including etherification and bromination, to introduce the desired functional groups . The reaction with phosphorus tribromide in ether is a key step in the bromination process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protective atmospheres (e.g., nitrogen) and controlled reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorus Tribromide: Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atoms and the methoxyethoxy group play crucial roles in its reactivity and interactions. The compound can participate in electron transfer processes, influencing the electronic properties of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxyethoxy group.
2,5-Dibromo-3-hexylthiophene: Similar bromination pattern but with a hexyl group instead of a methoxyethoxy group.
Uniqueness
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the presence of the methoxyethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in material science and organic synthesis .
Biological Activity
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics:
Property | Value |
---|---|
CAS No. | 1707727-89-6 |
Molecular Formula | C9H10Br2O4S |
Molecular Weight | 374.05 g/mol |
IUPAC Name | This compound |
InChI Key | SOCBAWGVAUITKO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The compound's structure, particularly the bromine substituents and the methoxyethoxy group, enhances its reactivity and potential for electron transfer processes.
- Substitution Reactions : The bromine atoms can be substituted with various nucleophiles, potentially altering the compound's biological activity.
- Oxidation and Reduction : The thiophene ring can undergo redox reactions, which may influence its pharmacological properties.
- Coupling Reactions : This compound can participate in coupling reactions that may lead to the synthesis of more complex bioactive molecules.
Biological Activities
Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Some studies have shown that thiophene derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Thiophene derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Certain thiophene derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Organic Chemistry evaluated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. This compound was included in this analysis, showing promising results with an IC50 value indicating significant inhibition of cell growth in certain cancer types .
- Antimicrobial Studies : Research highlighted in the International Journal of Antimicrobial Agents demonstrated that thiophene-based compounds could inhibit the growth of pathogenic bacteria and fungi. This compound was tested alongside other derivatives, showcasing potential as a novel antimicrobial agent .
- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties of thiophene derivatives revealed that this compound could reduce pro-inflammatory cytokine production in vitro .
Properties
CAS No. |
1707727-89-6 |
---|---|
Molecular Formula |
C9H10Br2O4S |
Molecular Weight |
374.05 g/mol |
IUPAC Name |
methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H10Br2O4S/c1-13-3-4-15-6-5(10)8(11)16-7(6)9(12)14-2/h3-4H2,1-2H3 |
InChI Key |
SOCBAWGVAUITKO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1Br)Br)C(=O)OC |
Origin of Product |
United States |
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